molecular formula C20H18F3NO2 B2840773 (E)-3-phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one CAS No. 1351664-78-2

(E)-3-phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one

Cat. No. B2840773
CAS RN: 1351664-78-2
M. Wt: 361.364
InChI Key: QBAARDMWPGVHCT-IZZDOVSWSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylation of secondary amines . This method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na . The advantages of this method include good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .

Scientific Research Applications

Electronic Absorption Spectra and Derivative Studies

Derivatives containing methyl and trifluoromethyl groups, including morpholino groups, have been prepared to study their electronic absorption spectra. The research found that the morpholino group acts as an electron donor substituent, and the position and intensity of the absorption bands are influenced by substituents, indicating potential applications in dye and pigment development (Hepworth, Sawyer, & Hallas, 1993).

Adduct Formation with Phosphorus Pentafluoride

A study described the reaction of morpholinosulfur trifluoride (MOST) with certain esters to yield adducts of (morpholino)(phenyl)carbene with PF5, which was characterized by X-ray studies. This illustrates the compound's potential in creating novel organophosphorus compounds, which could have applications in material science and organic synthesis (Guzyr et al., 2013).

Corrosion Inhibition

A new triazole derivative featuring a morpholine moiety showed a high corrosion inhibition efficiency on mild steel in acidic medium. This highlights the potential application of morpholine derivatives in corrosion protection, which is crucial for extending the life of metal components in various industrial applications (Hrimla et al., 2021).

Antimicrobial Activity

A series of compounds synthesized from terminal alkynes with aromatic azides, including morpholine derivatives, demonstrated antimicrobial activity. This suggests the compound's role in developing new antimicrobial agents, which is increasingly important in the fight against drug-resistant pathogens (Pujari et al., 2018).

Synthesis and Structural Studies

The synthesis and crystal structure of similar compounds have been explored, revealing distinct inhibitory capacities against cancer cell proliferation. This indicates potential applications in the development of new anticancer agents (Ji et al., 2018).

properties

IUPAC Name

(E)-3-phenyl-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO2/c21-20(22,23)17-9-7-16(8-10-17)18-14-24(12-13-26-18)19(25)11-6-15-4-2-1-3-5-15/h1-11,18H,12-14H2/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAARDMWPGVHCT-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C=CC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(CN1C(=O)/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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